molecular formula C13H27P B14324608 Di-tert-butyl(cyclobutylmethyl)phosphane CAS No. 111857-32-0

Di-tert-butyl(cyclobutylmethyl)phosphane

Cat. No.: B14324608
CAS No.: 111857-32-0
M. Wt: 214.33 g/mol
InChI Key: XXXRLBZTWLBYKW-UHFFFAOYSA-N
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Description

Di-tert-butyl(cyclobutylmethyl)phosphane is a tertiary phosphane characterized by two tert-butyl groups and a cyclobutylmethyl substituent attached to a phosphorus atom. The tert-butyl groups confer significant steric bulk, while the cyclobutylmethyl moiety introduces a strained, small cycloalkane ring. This structural combination likely impacts the compound’s electronic properties, solubility, and reactivity. Phosphanes of this type are often used as ligands in organometallic catalysis or explored for biomedical applications due to their tunable steric and electronic profiles .

Properties

CAS No.

111857-32-0

Molecular Formula

C13H27P

Molecular Weight

214.33 g/mol

IUPAC Name

ditert-butyl(cyclobutylmethyl)phosphane

InChI

InChI=1S/C13H27P/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11/h11H,7-10H2,1-6H3

InChI Key

XXXRLBZTWLBYKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC1CCC1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl(cyclobutylmethyl)phosphane typically involves the reaction of cyclobutylmethyl chloride with di-tert-butylphosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(cyclobutylmethyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

    Coordination: Transition metals such as palladium, platinum, and nickel are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Di-tert-butyl(cyclobutylmethyl)phosphane is used in various scientific research applications, including:

    Chemistry: As a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.

    Biology: In the study of enzyme mechanisms where phosphine ligands are used to mimic biological phosphorus-containing compounds.

    Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.

Mechanism of Action

The mechanism by which Di-tert-butyl(cyclobutylmethyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. The steric bulk and electronic properties of the phosphine influence the reactivity and stability of the metal complexes formed. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more.

Comparison with Similar Compounds

Structural and Steric Comparisons

Phosphanes are classified based on substituent size and electronic donation. Below is a comparative analysis of Di-tert-butyl(cyclobutylmethyl)phosphane with analogous compounds:

Table 1: Structural and Steric Properties
Compound Substituents Molecular Weight (g/mol) Steric Parameter (Tolman Cone Angle)* Key Features
This compound 2 × tert-butyl, cyclobutylmethyl ~268 (estimated) ~160–170° (estimated) Moderate steric bulk; strained ring
Triphenylphosphane (PPh₃) 3 × phenyl 262.28 145° Low steric bulk; π-acidic ligand
Tri-tert-butylphosphine (PtBu₃) 3 × tert-butyl 210.32 182° Extreme steric bulk; strong σ-donor
Di-tert-butylphenylphosphane 2 × tert-butyl, phenyl 250.30 (estimated) ~155° (estimated) Balanced steric/electronic profile

*Tolman cone angles for this compound are extrapolated based on substituent size .

Key Observations :

  • Steric Effects : The cyclobutylmethyl group in this compound introduces less bulk compared to PtBu₃ but more than PPh₃. The strained cyclobutane ring may enhance reactivity in certain catalytic cycles .
  • Electronic Properties: tert-butyl groups are strong σ-donors, while cyclobutylmethyl may slightly reduce electron density at phosphorus due to ring strain .

Reactivity and Stability

  • Catalytic Applications: PtBu₃ is widely used in cross-coupling reactions due to its ability to stabilize low-coordinate metal centers.
  • Stability : Cyclobutylmethyl groups can undergo ring-opening under harsh conditions (e.g., radical reactions), as seen in cyclobutylmethyl iodide decompositions . This suggests this compound may be less stable than PtBu₃ or PPh₃ in oxidative or high-temperature environments.

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